molecular formula C13H19ClN2O3 B1439883 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-77-5

4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1439883
CAS No.: 1220029-77-5
M. Wt: 286.75 g/mol
InChI Key: FHVKXGPNIOPBRC-UHFFFAOYSA-N
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Description

4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3. It is characterized by the presence of a piperidine ring attached to a 3-nitrophenoxyethyl group. This compound is often used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride typically involves the following steps:

    Nitration of Phenol: The starting material, phenol, undergoes nitration to form 3-nitrophenol.

    Etherification: 3-Nitrophenol is then reacted with 2-chloroethylamine to form 2-(3-nitrophenoxy)ethylamine.

    Cyclization: The 2-(3-nitrophenoxy)ethylamine is cyclized with piperidine under basic conditions to form the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for nitration and etherification steps, and the use of automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Reduction: 4-[2-(3-Aminophenoxy)ethyl]piperidine hydrochloride.

    Substitution: Various N-substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modulation of biological pathways where piperidine derivatives are of interest.

    Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as neurotransmitter receptors or enzymes. The nitro group can be reduced to an amine, which may then interact with biological targets through hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

  • 4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(3-Methoxyphenoxy)ethyl]piperidine hydrochloride

Comparison:

  • Structural Differences: The position of the nitro group on the phenoxy ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Reactivity: Compounds with different substituents on the phenoxy ring may undergo different types of chemical reactions or require different conditions for similar reactions.
  • Applications: While similar compounds may be used in similar research applications, their specific properties can make them more suitable for certain studies or industrial processes.

This detailed overview should provide a comprehensive understanding of 4-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

4-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-2-1-3-13(10-12)18-9-6-11-4-7-14-8-5-11;/h1-3,10-11,14H,4-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVKXGPNIOPBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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